Rhenium heptafluoride

Thermodynamics Fluorine Chemistry Stability Assessment

Sourcing a thermally stable, high-purity metal heptafluoride precursor for CVD or fluoride-ion chemistry is challenging due to the instability of alternative compounds (OsF₇, TcF₇). Rhenium heptafluoride (ReF₇) solves this as the sole metal heptafluoride stable under standard conditions. - Broad liquid window (mp 48.3°C, bp 73.72°C) enables controlled vapor delivery in CVD of Re and W-Re alloys. - Amphoteric fluoride-ion behavior (forms ReF₈⁻ with CsF, ReF₆⁺ with SbF₅) expands accessible rhenium fluoride complexes. - Distorted pentagonal bipyramidal structure (Cs symmetry) serves as a model for fluxional heptacoordinate complexes. Supplied with batch-specific certificates of analysis; hazardous material shipping protocols applied.

Molecular Formula F7Re
Molecular Weight 319.2 g/mol
CAS No. 17029-21-9
Cat. No. B092789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhenium heptafluoride
CAS17029-21-9
Molecular FormulaF7Re
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESF[Re](F)(F)(F)(F)(F)F
InChIInChI=1S/7FH.Re/h7*1H;/q;;;;;;;+7/p-7
InChIKeyHFHBKXWKPQUYIA-UHFFFAOYSA-G
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhenium Heptafluoride (ReF₇) CAS 17029-21-9: Core Physical, Structural and Thermodynamic Baseline for Procurement Specification


Rhenium heptafluoride (ReF₇, CAS 17029-21-9) is a bright yellow crystalline solid belonging to the class of transition metal heptafluorides. It exhibits a melting point of 48.3 °C, a boiling point of 73.72 °C, and a vapor pressure of 13.41 kPa [1]. The compound adopts a distorted pentagonal bipyramidal molecular geometry, confirmed by low-temperature neutron diffraction studies to possess Cs symmetry at 1.5 K [2]. ReF₇ is distinguished as the only thermally stable metal heptafluoride under standard conditions [3], and it demonstrates amphoteric fluoride-ion behavior—acting as a fluoride-ion acceptor with donors such as CsF to form the ReF₈⁻ anion and as a donor with strong Lewis acids such as SbF₅ to form the ReF₆⁺ cation [4].

Rhenium Heptafluoride (ReF₇) Procurement: Why ReF₆, TcF₆, OsF₇, or UF₆ Cannot Serve as Drop-in Replacements


The chemical and physical properties of high-valent metal fluorides diverge sharply with subtle changes in coordination number, oxidation state, and d-electron count, making simple in-class substitution non-viable for most applications. ReF₆ (rhenium hexafluoride) is a strong oxidant and Lewis acid that adducts potassium fluoride and oxidizes nitric oxide, exhibiting a boiling point of 33.7 °C, whereas ReF₇ is more volatile with a boiling point of 73.72 °C and distinct fluoride-ion chemistry [1]. Technetium hexafluoride (TcF₆) shares some volatility characteristics with ReF₇ but lacks the heptacoordinate structure and thermal stability of ReF₇, as Tc does not form a stable heptafluoride [2]. Osmium heptafluoride (OsF₇) is known but is not thermally stable under ambient conditions, limiting its utility [3]. Uranium hexafluoride (UF₆), while widely used in nuclear fuel cycle applications, has a boiling point of 56.5 °C and different redox and coordination chemistry, precluding direct substitution where rhenium-specific reactivity or volatility is required [4]. These distinctions underscore the need for compound-specific evaluation rather than generic class-based procurement.

Rhenium Heptafluoride (ReF₇) Evidence-Based Differentiation: Quantitative Comparison Against Closest Analogs and In-Class Candidates


Thermal Stability: ReF₇ as the Only Thermodynamically Stable Metal Heptafluoride Under Standard Conditions

Rhenium heptafluoride (ReF₇) is distinguished as the only thermally stable metal heptafluoride under standard conditions, a property not shared by osmium heptafluoride (OsF₇), which decomposes at or near room temperature, or by technetium heptafluoride (TcF₇), which has not been isolated as a stable compound [1][2]. This unique stability is attributed to the high oxidation state (+7) of rhenium and the favorable ligand field stabilization of the distorted pentagonal bipyramidal geometry [3]. In contrast, attempts to prepare analogous heptafluorides of manganese (MnF₇) or technetium (TcF₇) have resulted in decomposition or failure to isolate stable products [2].

Thermodynamics Fluorine Chemistry Stability Assessment

Volatility and Phase-Change Properties: ReF₇ Boiling Point (73.72 °C) and Vapor Pressure (13.41 kPa) Contrasted with ReF₆, TcF₆, and UF₆

ReF₇ exhibits a boiling point of 73.72 °C and a vapor pressure of 13.41 kPa, which are significantly different from those of its closest analog ReF₆ (boiling point 33.7 °C) and from other volatile metal fluorides such as TcF₆ (boiling point 55.3 °C) and UF₆ (boiling point 56.5 °C) [1][2][3]. The liquid-vapor equilibrium in the ReF₆–ReF₇ system has been shown to approach ideal behavior, facilitating separation via rectification [4]. The higher boiling point of ReF₇ compared to ReF₆ is advantageous for processes requiring a wider liquid range or for applications where lower volatility would lead to excessive losses.

Volatility Phase Equilibria Gas-Phase Processing

Fluoride-Ion Acceptor/Donor Amphoteric Behavior: ReF₇ Forms ReF₈⁻ with CsF and ReF₆⁺ with SbF₅, Distinct from ReF₆ and UF₆

ReF₇ displays amphoteric fluoride-ion behavior: it acts as a fluoride-ion acceptor when reacted with cesium fluoride (CsF) to form the ReF₈⁻ anion with a square antiprismatic geometry, and as a fluoride-ion donor when treated with the strong Lewis acid antimony pentafluoride (SbF₅) to generate the ReF₆⁺ cation [1][2]. In contrast, ReF₆ predominantly acts as a Lewis acid, forming adducts such as KReF₇ with potassium fluoride [3], while UF₆ exhibits different fluoride-ion affinity and coordination preferences [4]. This dual reactivity of ReF₇ enables its use as a versatile synthon in fluoride-ion transfer reactions and in the preparation of mixed-valence rhenium fluoride salts.

Lewis Acidity Fluoride-Ion Affinity Coordination Chemistry

Molecular Geometry: ReF₇ Distorted Pentagonal Bipyramid (Cs Symmetry at 1.5 K) Compared to IF₇ D₅h Symmetry and ReF₆ Octahedral Oh Symmetry

The molecular structure of ReF₇ has been definitively established by high-resolution powder neutron diffraction at 1.5 K, revealing a distorted pentagonal bipyramid with Cs symmetry. The structure exhibits a puckering of the equatorial fluorine ring and a deviation of the axial Re–F bonds from collinearity of approximately 8° [1][2]. This is in contrast to the related IF₇ molecule, which adopts a more regular D₅h pentagonal bipyramidal geometry [3], and to ReF₆, which possesses an octahedral Oh geometry [4]. The non-rigidity of the ReF₇ structure, as evidenced by electron diffraction studies showing pseudorotational motion between C₂ and Cs configurations, further distinguishes it from the more rigid hexafluorides.

Molecular Structure Jahn-Teller Distortion X-ray and Neutron Diffraction

Rhenium Heptafluoride (ReF₇) Evidence-Based Application Scenarios for Scientific and Industrial Users


Gas-Phase Deposition of Rhenium-Containing Thin Films and Coatings

The moderate volatility of ReF₇ (boiling point 73.72 °C, vapor pressure 13.41 kPa) makes it a suitable precursor for chemical vapor deposition (CVD) of rhenium metal or rhenium-containing alloys. In contrast to ReF₆ (bp 33.7 °C), ReF₇ offers a broader liquid temperature window, enabling more controlled delivery in CVD processes [1]. The joint hydrogen reduction of ReF₇ and WF₆ has been demonstrated as a promising method for the fabrication of tungsten-rhenium alloys via gas-phase precipitation, leveraging the distinct volatilities of the fluoride precursors [2].

Fluoride-Ion Transfer Reagent in Inorganic Synthesis

ReF₇'s amphoteric fluoride-ion behavior—forming ReF₈⁻ with CsF and ReF₆⁺ with SbF₅—positions it as a versatile reagent for the synthesis of mixed-valence rhenium fluoride salts and as a fluoride-ion transfer agent in non-aqueous media [3]. Unlike ReF₆, which acts predominantly as a Lewis acid, ReF₇ can serve as both a fluoride-ion donor and acceptor, expanding the scope of accessible rhenium fluoride complexes [4].

Model System for Fluxional Heptacoordinate Complexes

The non-rigid, distorted pentagonal bipyramidal structure of ReF₇, characterized by pseudorotation between C₂ and Cs configurations, makes it an ideal model compound for studying fluxional behavior in heptacoordinate transition metal complexes [5]. This structural dynamism, confirmed by both neutron diffraction and gas-phase electron diffraction, provides insight into ligand rearrangement mechanisms relevant to catalysis and molecular recognition [6].

Selective Separation of Rhenium Isotopes via Gas Centrifugation or Distillation

The favorable volatility of ReF₇ and its near-ideal liquid-vapor equilibrium with ReF₆ enable efficient separation of rhenium isotopes by fractional distillation or gas centrifugation [7]. The higher boiling point of ReF₇ relative to ReF₆ facilitates the purification of ReF₇ from ReF₆-containing mixtures, a critical step in the preparation of high-purity rhenium for nuclear and aerospace applications [8].

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